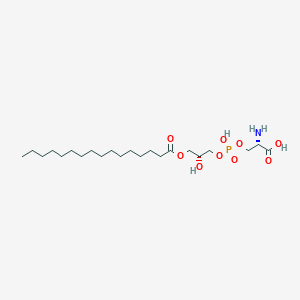
1-Hexadecanoyl-sn-glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecanoyl-sn-glycero-3-phosphoserine is a phospholipid derivative that plays a crucial role in various biological processes. It is a type of lysophosphatidylserine, where a hexadecanoyl (palmitoyl) group is attached to the glycerol moiety at position 1. This compound is significant in cellular signaling and membrane structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine can be synthesized through a series of chemical reactions involving the esterification of glycerol-3-phosphate with hexadecanoic acid (palmitic acid). The process typically involves the use of acyl-CoA or acyl-ACP as the fatty acyl donor . The reaction conditions often include the presence of catalysts and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing solvent-free methods and recycling of catalysts to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids .
Aplicaciones Científicas De Investigación
1-Hexadecanoyl-sn-glycero-3-phosphoserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its emollient properties
Mecanismo De Acción
The mechanism by which 1-Hexadecanoyl-sn-glycero-3-phosphoserine exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1-Heptadecanoyl-sn-glycero-3-phosphocholine: Differing by one carbon in the fatty acid chain.
1-Palmitoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a palmitoyl group .
Uniqueness: 1-Hexadecanoyl-sn-glycero-3-phosphoserine is unique due to its serine head group, which imparts distinct biochemical properties, such as its role in apoptosis and cell signaling, distinguishing it from other lysophospholipids .
Propiedades
Número CAS |
116947-34-3 |
|---|---|
Fórmula molecular |
C22H44NO9P |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1 |
Clave InChI |
XIVOBOJQPNEUSC-UXHICEINSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
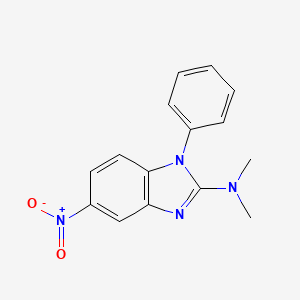
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
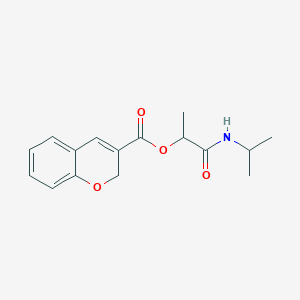
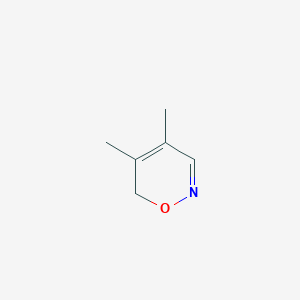
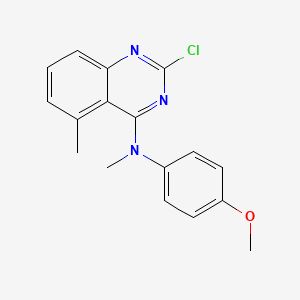

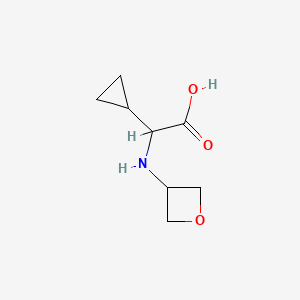
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

